molecular formula C22H23FN2O4 B1520605 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1214844-54-8

8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1520605
M. Wt: 398.4 g/mol
InChI Key: CCOXZWOIDICZKY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can be determined experimentally or predicted based on the compound’s structure and reactivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).


Scientific Research Applications

Supramolecular Arrangements and Fluorination Effects

  • Research into the fluorination of cyclohexane-5-spirohydantoin derivatives has shown that fluorination can significantly affect the supramolecular outcomes of these compounds. The introduction of fluorine atoms leads to changes in intermolecular interactions, such as hydrogen bonding, C–H⋯π, and C–H⋯F interactions, which in turn affect the molecular architecture and potentially the bioactivity of these compounds. These findings could have implications for the design of new pharmaceuticals with improved efficacy and reduced side effects (Simić et al., 2021).

Laser Flash Photolysis Studies

  • Studies on oxygen and sulfur atom transfer reactions from oxiranes and thiiranes to singlet carbenes reveal the potential of spiro compounds in facilitating or inhibiting these reactions. Such insights are crucial for understanding the chemical behavior of spiro compounds, including those similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, in various reactions and could lead to the development of new synthetic methodologies or materials with unique properties (Pezacki et al., 1998).

NK2 Receptor Antagonism

  • The synthesis and study of spiropiperidines as NK2 receptor antagonists highlight the potential therapeutic applications of spiro compounds in treating diseases mediated by the tachykinin NK2 receptor, such as asthma and irritable bowel syndrome. Spiro compounds that act as NK2 receptor antagonists could offer a new approach to treating these conditions with potentially fewer side effects (Smith et al., 1995).

Solid-Phase Synthesis Applications

  • The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the utility of spiro compounds in the development of novel benzodiazepines. This research could be relevant for the synthesis of compounds similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, as it opens new pathways for the creation of drugs with benzodiazepine-like activity for the treatment of anxiety, insomnia, and other conditions (Lee et al., 1999).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

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Please consult with a chemist or a reliable scientific database for accurate information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

8-benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOXZWOIDICZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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